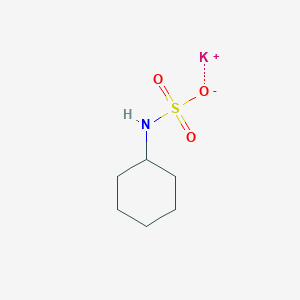
Potassium cyclamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salts and esters of cyclamic acid.
Aplicaciones Científicas De Investigación
Food and Beverage Industry
Sweetening Agent
Potassium cyclamate is primarily utilized as a sweetening agent in various food products, including soft drinks, baked goods, and tabletop sweeteners. It is often combined with other sweeteners to enhance flavor profiles while maintaining low-calorie content. The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) for this compound at 7 mg/kg body weight, ensuring its safety for consumption in regulated amounts .
Market Presence
Globally, this compound is approved for use in over 50 countries, making it a popular choice among manufacturers seeking calorie-free alternatives to sugar. A recent review highlighted that the intake of low/no-calorie sweeteners, including this compound, varies by region but remains within safety guidelines .
Pharmaceutical Applications
Formulation Component
In pharmaceuticals, this compound serves as an excipient or flavoring agent in various formulations. Its sweetening properties can enhance the palatability of medications, particularly those intended for pediatric and geriatric populations. Studies have indicated that the incorporation of this compound can significantly improve patient compliance by masking unpleasant tastes .
Research Applications
Biochemical Studies
Research has investigated the effects of long-term consumption of this compound on metabolic parameters. For instance, a study demonstrated that chronic intake could influence biochemical markers such as HbA1C levels in individuals with type 2 diabetes . This highlights the compound's relevance in clinical nutrition and metabolic research.
Toxicological Studies
this compound has been subject to extensive toxicological evaluations. Investigations into its carcinogenic potential have yielded mixed results; however, regulatory bodies like the International Agency for Research on Cancer (IARC) have concluded that there is no conclusive evidence linking this compound to cancer in humans . This information is crucial for both regulatory assessments and consumer safety.
Environmental Impact
Ecotoxicological Research
Studies have examined the environmental fate of this compound, particularly its biodegradability and potential effects on aquatic organisms. Research indicates that while this compound is relatively stable in the environment, it does not exhibit significant toxicity to aquatic life at typical environmental concentrations .
Table 1: Summary of this compound Applications
Table 2: Key Regulatory Evaluations
| Organization | Year | Findings/Conclusions |
|---|---|---|
| EFSA | 2000 | Established ADI of 7 mg/kg bw for this compound |
| JECFA | 1982 | Recommended ADI of 11 mg/kg bw |
| IARC | Various | No conclusive evidence linking cyclamates to human cancer |
Case Studies
Case Study 1: Long-term Consumption Effects
A study involving healthy individuals assessed the impact of long-term consumption of saccharin and this compound on metabolic parameters. Results indicated significant changes in HbA1C levels among participants consuming these sweeteners regularly, suggesting potential implications for dietary recommendations in diabetic populations .
Case Study 2: Regulatory Review Process
The ongoing petition for the re-approval of this compound by the U.S. Food and Drug Administration underscores the compound's contentious history and evolving regulatory landscape. This case highlights the importance of continuous research and public health assessments in determining the safety and applicability of food additives .
Propiedades
Número CAS |
7758-04-5 |
|---|---|
Fórmula molecular |
C6H12KNO3S |
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
potassium;N-cyclohexylsulfamate |
InChI |
InChI=1S/C6H13NO3S.K/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1 |
Clave InChI |
PALPTWOXTUVPKA-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)NS(=O)(=O)[O-].[K+] |
SMILES canónico |
C1CCC(CC1)NS(=O)(=O)[O-].[K+] |
Color/Form |
CRYSTALS |
Key on ui other cas no. |
7758-04-5 |
Sinónimos |
Calcium Cyclamate Cyclamate Cyclamate Calcium (2:1) Salt Cyclamate, Calcium Cyclamate, Calcium (2:1) Salt, Dihydrate Cyclamate, Potassium Cyclamate, Sodium Cyclamate, Sodium Salt Cyclamates Cyclamic Acid Potassium Cyclamate Sodium Cyclamate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















